

Drisapersen Clinical Trials: A Comparative Analysis of Efficacy and Safety Outcomes

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Compound of Interest		
Compound Name:	Drisapersen sodium	
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An in-depth examination of the clinical trial data for **Drisapersen sodium**, an antisense oligonucleotide developed for the treatment of Duchenne muscular dystrophy (DMD), reveals a complex picture of modest efficacy in specific patient populations, alongside a challenging safety profile that ultimately led to the cessation of its clinical development. This guide provides a comprehensive comparison of the key clinical trial outcomes for Drisapersen, intended for researchers, scientists, and drug development professionals.

Drisapersen was designed to induce skipping of exon 51 in the dystrophin pre-mRNA, aiming to restore the reading frame and produce a truncated, yet partially functional, dystrophin protein in DMD patients with amenable mutations.[1][2] While early-phase studies showed promise, the pivotal Phase III trial failed to meet its primary endpoint, leading to the FDA's rejection of the new drug application in 2016.[3][4][5]

Quantitative Efficacy Outcomes: A Tabular Comparison

The primary efficacy endpoint across the Drisapersen clinical trial program was the change from baseline in the six-minute walk distance (6MWD), a key measure of functional capacity in ambulatory DMD patients.[6] The results of the major placebo-controlled trials are summarized below.



Clinical Trial	Treatment Group	Placebo Group	Treatment Difference in Mean Change from Baseline in 6MWD	p-value	Study Duration
Phase III (DMD114044 / NCT0125401 9)	10.3 meters	-	10.3 meters	0.415	48 Weeks
Post-hoc analysis (baseline 6MWD 300- 400m)	-	-	35.4 meters	0.039	48 Weeks
Phase II (DMD114117 / NCT0115393 2)	+31.5 meters (continuous dosing)	-	35.09 meters	0.014	25 Weeks
Phase II (DMD114876 / NCT0146229 2)	-	-	27.1 meters (6 mg/kg/week)	0.069	24 Weeks

Data sourced from multiple clinical trial publications.[3][7][8][9][10]

An open-label extension study (DMD114349) suggested a potential long-term benefit, with a clinically meaningful difference of 46 meters in 6MWD observed in patients who received 96 weeks of Drisapersen compared to those who had a delayed start.[11] Furthermore, a pooled



analysis of two Phase II trials indicated a statistically significant difference in 6MWD of 31 meters at 24 weeks in favor of Drisapersen.[11]

Safety and Tolerability Profile

Across the clinical trial program, the most frequently reported adverse events associated with Drisapersen were injection-site reactions and renal events, primarily subclinical proteinuria.[7] [8][9] In some cases, more severe adverse effects such as thrombocytopenia were observed, raising concerns about the drug's safety profile.[12] The FDA's review highlighted these safety concerns as a contributing factor to the decision not to approve Drisapersen.[5][12]

Experimental Protocols Six-Minute Walk Test (6MWT)

The 6MWT was conducted in accordance with the standards for Duchenne muscular dystrophy clinical trials.[13][14]

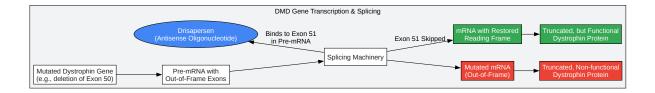
Methodology:

- Patient Instruction: Patients were instructed to walk as far as possible for six minutes on a
 hard, flat surface. They were permitted to slow down, stop, and rest as needed, but were
 encouraged to resume walking as soon as they were able.
- Course: The walking course was typically a 25-meter track, with cones at each end to mark the turnaround points.
- Encouragement: Standardized phrases of encouragement were provided at regular intervals by the study personnel.
- Monitoring: A trained examiner walked with or behind the patient to ensure safety and to record the distance covered.
- Outcome Measure: The total distance walked in six minutes (6MWD) was recorded in meters.

Signaling Pathway and Experimental Workflow



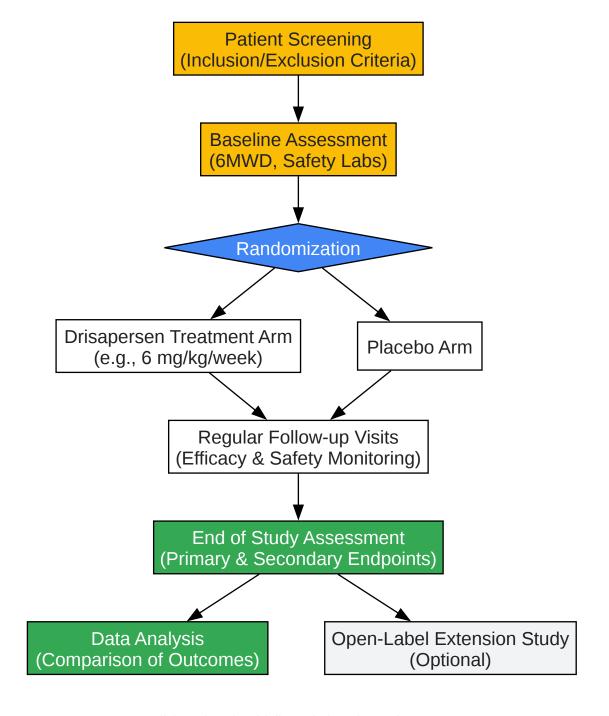
To visually represent the underlying biological mechanism and the clinical trial process, the following diagrams have been generated using the DOT language.



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Caption: Mechanism of action of Drisapersen in restoring the dystrophin reading frame.





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Caption: Typical workflow of a placebo-controlled Drisapersen clinical trial.

In conclusion, the clinical development of Drisapersen provided valuable insights into the potential and challenges of exon-skipping therapies for Duchenne muscular dystrophy. While the overall results were not sufficient to warrant regulatory approval, subgroup analyses and long-term data suggest that the therapeutic approach may hold promise for specific patient



populations. The data underscore the importance of patient selection and the need for robust and sensitive outcome measures in future clinical trials for DMD.

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